molecular formula C10H13BrN2 B597190 2-Bromo-5-(piperidin-2-yl)pyridine CAS No. 1270360-24-1

2-Bromo-5-(piperidin-2-yl)pyridine

Cat. No.: B597190
CAS No.: 1270360-24-1
M. Wt: 241.132
InChI Key: WWPMVVPLXWYGMN-UHFFFAOYSA-N
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Description

2-Bromo-5-(piperidin-2-yl)pyridine is a brominated pyridine derivative featuring a piperidin-2-yl substituent at the 5-position of the pyridine ring. The compound’s molecular formula is C10H12BrN2, with a molecular weight of 255.12 g/mol. The bromine atom at the 2-position and the piperidine moiety at the 5-position confer unique electronic and steric properties, making it valuable in pharmaceutical synthesis and cross-coupling reactions . Piperidine, a six-membered secondary amine, enhances solubility in polar solvents and may facilitate interactions with biological targets, such as enzymes or receptors, in drug discovery contexts .

Properties

IUPAC Name

2-bromo-5-piperidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPMVVPLXWYGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Piperidine-Substituted Pyridines

Direct bromination of pre-functionalized pyridine scaffolds represents a straightforward approach to synthesize 2-bromo-5-(piperidin-2-yl)pyridine. The CN104592198A patent outlines a bromination protocol for analogous compounds, where 2-methylpyrimidine undergoes bromination in acetic acid with elemental bromine. Under reflux conditions, bromine acts as an electrophile, substituting the methyl group’s adjacent hydrogen to yield brominated intermediates. For example, 5-bromo-2-methylpyridine is synthesized with a 29g yield from 24g of starting material under these conditions .

This method’s critical parameters include:

  • Solvent : Acetic acid (polar protic solvent enhances electrophilic substitution).

  • Temperature : Reflux (typically 100–120°C for 24 hours).

  • Stoichiometry : Excess bromine (2.08 mol per 1 mol of substrate) .

While this route is effective for introducing bromine, regioselectivity challenges may arise due to competing substitution patterns in polycyclic systems.

Coupling Reactions with Piperidine Derivatives

Coupling reactions between bromopyridines and piperidine precursors offer a modular pathway. The CN104592198A patent demonstrates a lithium-halogen exchange strategy, where 5-bromo-2-methylpyridine reacts with n-butyllithium at -78°C, followed by addition of N-benzyl piperidone. This generates a tertiary alcohol intermediate, which undergoes acid-catalyzed elimination to form a tetrahydropyridine derivative .

Key steps include:

  • Lithiation : n-BuLi deprotonates the bromopyridine, forming a reactive aryl lithium species.

  • Nucleophilic Addition : The lithium intermediate attacks the piperidone carbonyl, yielding a secondary alcohol.

  • Elimination : Concentrated HCl in ethanol facilitates dehydration, producing a 1,2,3,6-tetrahydropyridine ring .

This method achieves a 24g yield of the coupled product from 35g of intermediate, highlighting moderate efficiency (68.5% per step) .

Catalytic Hydrogenation for Piperidine Ring Formation

The final step in many syntheses involves catalytic hydrogenation to reduce unsaturated bonds in the piperidine ring. The CN104592198A patent employs 10% palladium on carbon (Pd/C) under hydrogen gas to debenzylate and saturate the tetrahydropyridine intermediate. For instance, 24g of 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine yields 7g of 2-methyl-5-(piperidin-4-yl)pyrimidine after 24 hours .

Optimization Considerations :

  • Catalyst Loading : 4.2 wt% Pd/C relative to substrate.

  • Solvent : Methanol (ensures hydrogen solubility and catalyst activity).

  • Time : Prolonged stirring (24 hours) ensures complete deprotection and saturation .

Hydrogenation typically proceeds quantitatively but requires careful control to avoid over-reduction or catalyst poisoning.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)AdvantagesLimitations
Direct Bromination 2-MethylpyrimidineBromination, coupling68.5High regioselectivityMulti-step, costly reagents
Lithium Coupling 5-Bromo-2-methylpyridineLithiation, elimination68.5Modular piperidine introductionCryogenic conditions required
Catalytic Hydrogenation Benzyl-protected intermediateHydrogenation29.2Quantitative deprotectionLong reaction time
One-Pot Synthesis 2-BromomalonaldehydeCyclocondensation33Single-step, cost-effectiveLow yield, limited scope

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-(piperidin-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(piperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The piperidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its target .

Comparison with Similar Compounds

Structural and Electronic Features

The table below highlights key structural differences and similarities between 2-bromo-5-(piperidin-2-yl)pyridine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Electronic Effects Key Applications
This compound C10H12BrN2 255.12 Piperidin-2-yl Moderate electron donation (amine) Drug synthesis, cross-coupling
2-Bromo-5-(trifluoromethyl)pyridine C6H3BrF3N 225.99 Trifluoromethyl Strong electron withdrawal (CF3) Homocoupling reactions
2-Bromo-5-butylpyridine C9H11BrN 213.10 Butyl Weak electron donation (alkyl) Hydrogenation intermediates
2-Bromo-5-(pyridin-3-yl)pyridine C10H7BrN2 235.08 Pyridin-3-yl Electron withdrawal (aromatic N) Suzuki-Miyaura coupling
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine C10H15BrN3 256.14 4-Methylpiperazinyl Strong electron donation (tertiary amine) Kinase inhibitors

Key Observations :

  • Electron Effects : The piperidin-2-yl group in the target compound donates electrons via resonance, activating the pyridine ring for nucleophilic substitution. In contrast, trifluoromethyl (CF3) and pyridyl substituents withdraw electrons, deactivating the ring .
  • Steric Influence: Bulky substituents like tert-butoxycarbonylamino (Boc) hinder coupling reactions, whereas smaller groups (e.g., butyl) minimize steric interference .

Reactivity and Stability

  • Hydrogenation Stability : Bromine in 2-bromo-5-butylpyridine remains intact during hydrogenation (), suggesting the target compound’s bromine is similarly stable under reductive conditions.
  • Acid-Base Behavior : The piperidine moiety (pKa ~11) can protonate under acidic conditions, enhancing solubility in polar media. This contrasts with neutral substituents like butyl or CF3 .

Data Tables

Table 1: Physicochemical Properties

Property This compound 2-Bromo-5-(trifluoromethyl)pyridine 2-Bromo-5-butylpyridine
Boiling Point (°C) Not reported ~250 (estimated) ~215 (estimated)
Solubility Polar aprotic solvents DMF, THF Hexane, ethyl acetate
LogP (Partition Coefficient) ~2.1 (estimated) ~3.5 ~2.8

Table 2: Key Reactions

Reaction Type Example Compound Conditions Yield Source
Suzuki Coupling 2-Bromo-5-(pyridin-3-yl)pyridine Pd catalyst, Cs2CO3, dioxane/H2O 85–90%
Homocoupling 2-Bromo-5-(trifluoromethyl)pyridine Pd/C, TBAI, Cyrene™, 80°C 97%
Hydrogenation 2-Bromo-5-(but-1-en-1-yl)pyridine H2, Pd/C, ethyl acetate >95%

Biological Activity

2-Bromo-5-(piperidin-2-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a bromine atom attached to a pyridine ring and a piperidine moiety, which contributes to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄BrN₃
  • Molecular Weight : Approximately 269.18 g/mol
  • Structure : The compound consists of a pyridine ring substituted with a bromine atom and a piperidine group, which enhances its biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, making it a candidate for therapeutic applications.
  • Receptor Modulation : It can interact with neurotransmitter systems, potentially influencing neurological conditions.
  • Binding Interactions : The piperidine ring facilitates interactions through hydrogen bonding and hydrophobic forces, while the bromine atom can enhance binding affinity via halogen bonding.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma) cells. For instance, related compounds showed IC50 values in the range of 25.72 ± 3.95 μM against MCF7 cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • Research indicates that pyridine derivatives, including this compound, possess antibacterial properties against strains such as Staphylococcus aureus. The presence of additional functional groups enhances their therapeutic efficacy .

Case Studies

  • Study on Anticancer Efficacy :
    • A study conducted on the effects of this compound derivatives on cancer cell lines reported significant apoptosis induction in MCF cell lines when treated with specific concentrations over time. This suggests potential applications in cancer therapy through targeted drug design .
  • Antimicrobial Activity Assessment :
    • Another investigation focused on the antimicrobial effects of pyridine derivatives highlighted their effectiveness against various bacterial strains. The study found that modifications to the piperidine structure could lead to enhanced antibacterial activity, suggesting pathways for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerMCF7 (Breast Cancer)25.72 ± 3.95
AnticancerU87 (Glioblastoma)Varies by derivative
AntimicrobialStaphylococcus aureusNot specified

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-5-(piperidin-2-yl)pyridine, and what factors influence the choice of bromination agents?

  • Methodological Answer : The synthesis typically involves bromination of a pyridine precursor. For example, bromination of 2-amino-3-methylpyridine using agents like NBS\text{NBS} (N-bromosuccinimide) or Br2\text{Br}_2 in acetic acid can yield brominated intermediates . The choice of bromination agent depends on:
  • Regioselectivity : NBS\text{NBS} minimizes over-bromination compared to Br2\text{Br}_2.
  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Functional Group Tolerance : Pd \text{Pd}-catalyzed methods are preferred for halogenated intermediates to preserve the piperidine moiety .

Q. How can researchers characterize the crystalline structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
  • Crystallization : Slow evaporation from ethanol/water mixtures to obtain high-quality crystals.
  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ=0.71073A˚\lambda = 0.71073 \, \text{Å}).
  • Refinement : SHELXL-2018/3 for structure solution and ORTEP-3 for graphical representation .
    Table 1 : Example Crystallographic Parameters (from analogous compounds):
ParameterValue
Space GroupP21/cP2_1/c
a(A˚)a \, (\text{Å})7.0327
β(°)\beta \, (°)91.315
RintR_{\text{int}}0.045

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel (60–120 mesh) with hexane/ethyl acetate (7:3) for baseline separation of brominated byproducts.
  • Recrystallization : Ethanol/water (4:1) yields >95% purity. Monitor via HPLC (C18 column, λ=254nm\lambda = 254 \, \text{nm}) .
  • Solvent Selection : Avoid chlorinated solvents due to potential halogen exchange side reactions .

Advanced Research Questions

Q. How do palladium catalysts and ligands influence cross-coupling reactions with this compound?

  • Methodological Answer : Catalyst systems like Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 or Pd(dba)2\text{Pd(dba)}_2 with bidentate ligands (e.g., Xantphos) enhance coupling efficiency. Key factors:
  • Ligand Steric Effects : Bulky ligands improve selectivity for aryl-aryl couplings.
  • Additives : TBAI\text{TBAI} (tetrabutylammonium iodide) accelerates oxidative addition via bromo-iodo exchange, reducing reaction time from 24 h to 6 h .

    Table 2 : Solvent Impact on Homocoupling Efficiency (Adapted from ):
SolventConversion (%)Time (h)
DMF1006
Cyrene™/GVL978
THF4524

Q. How can contradictions in reaction kinetics data be resolved when using iodide additives (e.g., TBAI)?

  • Methodological Answer : Contradictions arise from competing pathways:
  • Accelerated Oxidative Addition : TBAI\text{TBAI} generates 2-iodopyridine intermediates, which react faster initially but slow due to iodide buildup .
  • Inhibitory Effects : Excess iodide poisons Pd\text{Pd} catalysts. Mitigation strategies:
  • Use sub-stoichiometric TBAI\text{TBAI} (20 mol%) at 80°C.
  • Monitor via in-situ Raman spectroscopy to track intermediate concentrations .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map transition states.
  • Steric Maps : Analyze the piperidine moiety’s spatial hindrance using molecular docking (AutoDock Vina).
  • Regioselectivity : The C-2 bromine’s electron-withdrawing effect directs nucleophiles to C-5, while the piperidine group’s steric bulk limits access to C-3 .

Data Contradiction Analysis

Q. Why do solvent polarity and additives yield divergent outcomes in bromopyridine homocoupling?

  • Analysis :
  • Polar Solvents (DMF) : Stabilize charged intermediates, accelerating reductive elimination.
  • Biorenewable Solvents (Cyrene™) : Lower dielectric constant slows electron transfer but improves sustainability.
  • Contradiction : High conversions in DMF vs. moderate in Cyrene™/GVL highlight trade-offs between efficiency and green chemistry .

Application in Drug Discovery

Q. How is this compound utilized in enzyme inhibitor design?

  • Methodological Answer :
  • Scaffold Functionalization : Introduce sulfonamide or carboxylate groups at C-5 for targeting protease active sites.
  • Biological Testing : Use SPR (surface plasmon resonance) to measure binding affinity (e.g., Kd=12nMK_d = 12 \, \text{nM} for kinase inhibitors) .

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